4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine
Overview
Description
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with various halogens and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Coupling Reaction: The pyridine intermediate is then coupled with a suitable fluorinated pyrimidine precursor. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Final Substitution: The final step involves the introduction of the chloro and methyl groups onto the pyrimidine ring. This can be achieved through selective halogenation and alkylation reactions using reagents like N-chlorosuccinimide (NCS) and methyl iodide (CH₃I).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: While the compound is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The presence of halogens makes it a suitable candidate for further functionalization through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and a trifluoromethyl group often enhances the binding affinity and selectivity towards biological targets.
Medicine
In medicine, compounds with similar structures are investigated for their potential as therapeutic agents. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.
Industry
In the agrochemical industry, this compound and its derivatives are explored for their potential as herbicides, fungicides, and insecticides. The combination of halogens and a trifluoromethyl group often results in compounds with high efficacy and low environmental impact.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and trifluoromethyl group enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine
- 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine
- 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylpyrimidine
Uniqueness
The uniqueness of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine lies in its specific combination of substituents. The presence of both chloro and fluoro groups, along with a trifluoromethyl group, provides a distinct set of chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3/c1-4-7(14)9(13)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYUMMXBBAZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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